Ethyl 4-iodo-2-(trifluoromethyl)benzoate
Description
Contextualization of Trifluoromethylated and Aryl Iodide-Containing Benzoates in Modern Organic Chemistry
In contemporary organic chemistry, the incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate chemical and physical properties. researchgate.net The trifluoromethyl (CF₃) group, in particular, is valued for its ability to influence lipophilicity, metabolic stability, and binding affinity. researchgate.netacs.org Consequently, the development of methods to introduce CF₃ groups into aromatic compounds is of considerable interest. nih.gov
Aryl halides, especially aryl iodides, are fundamental precursors in a multitude of synthetic transformations. wikipedia.org The carbon-iodine bond is the most reactive among aryl halides, making aryl iodides highly effective substrates for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings. fiveable.me The iodine atom serves as a versatile "handle" that can be readily replaced by other functional groups. fiveable.me
The combination of a trifluoromethyl group and an iodine atom on a benzoate (B1203000) scaffold, as seen in Ethyl 4-iodo-2-(trifluoromethyl)benzoate, creates a molecule with dual reactivity. The trifluoromethyl group imparts its unique electronic properties, while the aryl iodide provides a reactive site for further molecular elaboration. This makes such compounds powerful intermediates for synthesizing complex, fluorinated aromatic molecules.
Strategic Importance of Highly Functionalized Aromatic Scaffolds in Synthetic Methodologies
Aromatic rings serve as fundamental scaffolds in the design and synthesis of complex molecules. mdpi.com By attaching various functional groups to this core structure, chemists can create tailored molecules for specific applications. nih.gov Highly functionalized aromatic scaffolds, such as this compound, are of strategic importance because they offer multiple points for chemical modification.
The specific arrangement of substituents in this compound is particularly strategic:
Ethyl Ester Group: This group can be hydrolyzed to a carboxylic acid or converted to other derivatives, providing a route for further functionalization.
Iodine Atom: As an excellent leaving group, it is the primary site for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. fiveable.me
Trifluoromethyl Group: This group is generally stable and influences the reactivity of the aromatic ring through its strong electron-withdrawing nature, while also conferring the desirable properties of fluorine to the final product.
This trifecta of functional groups allows for a modular and convergent approach to synthesis. Chemists can selectively manipulate one functional group while leaving the others intact, enabling the efficient construction of complex molecular architectures that would be difficult to assemble through other means. The use of such pre-functionalized scaffolds accelerates the discovery of new compounds and materials. nih.gov
Overview of Research Domains Utilizing Halogenated and Fluorinated Aromatics (excluding direct biological activity)
Beyond their well-known roles in pharmaceuticals, halogenated and fluorinated aromatic compounds are integral to several other advanced research domains.
Materials Science: The unique properties conferred by fluorine, such as high thermal stability and hydrophobicity, make these compounds valuable in the development of high-performance polymers, such as PEEK (polyether ether ketone). researchgate.net Perfluorinated aromatic compounds are widely used due to their high electron affinity and unique intermolecular interactions. researchgate.net Fluorinated aromatics have also gained significant attention for their application in liquid crystals. researchgate.net
Agrochemicals: Fluorine-containing aromatics are a key component in many modern herbicides, insecticides, and fungicides. researchgate.net The inclusion of fluorine can enhance the efficacy and metabolic stability of these compounds.
Imaging and Diagnostics: The radioactive isotope ¹⁸F is a positron emitter used extensively in Positron Emission Tomography (PET) imaging. nih.gov The development of methods for the [¹⁸F]trifluoromethylation of aryl iodides and boronic acids is an active area of research for creating new PET tracers. researchgate.net
Organic Electronics: The electronic properties of aromatic systems can be fine-tuned by the introduction of fluorine atoms. This strategy is employed in the design of organic semiconductors for applications like flexible electronics. benthamdirect.com
Historical Development and Evolution of Synthetic Approaches to Similar Functional Groups
The synthetic methodologies for introducing iodine and trifluoromethyl groups onto aromatic rings have evolved significantly over time.
Aryl Iodides: The synthesis of aryl iodides has a long history. Early methods often relied on the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt and subsequently treated with an iodide salt. wikipedia.org Other classical methods include the direct iodination of electron-rich arenes. wikipedia.org More recent developments have provided milder and more efficient protocols, such as the iodination of arylhydrazines and the use of hypervalent iodine reagents. acs.orgwiley-vch.de The discovery of catalytic systems for oxidative transformations using aryl iodides in the early 2000s marked a significant advance, generating highly reactive hypervalent iodine species in situ. wiley-vch.deacs.org
Trifluoromethylation: The field of organofluorine chemistry was initially hampered by the hazardous nature of reagents like elemental fluorine. wiley-vch.de The development of safer and more selective trifluoromethylating agents was a crucial step forward. Historically, these reagents are classified by their reactive nature:
Nucleophilic Reagents: The most well-known is "Ruppert's reagent" (trifluoromethyltrimethylsilane, TMSCF₃), which delivers a trifluoromethyl anion. beilstein-journals.org
Electrophilic Reagents: In 1984, Yagupolskii and co-workers discovered that S-(trifluoromethyl)diarylsulfonium salts could act as electrophilic trifluoromethylating agents. beilstein-journals.org This led to the development of widely used reagents like the Umemoto and Togni reagents. beilstein-journals.org
Radical Reagents: Reagents such as trifluoromethyl iodide can serve as sources for trifluoromethyl radicals. beilstein-journals.org
The transition from stoichiometric to catalytic methods has been a major theme in the evolution of these reactions. Copper-catalyzed trifluoromethylation of aryl iodides using reagents like TMSCF₃ or CF₃CO₂K has become a powerful and widely adopted strategy, enabling the efficient synthesis of a broad range of trifluoromethylated arenes under milder conditions. nih.govorganic-chemistry.org
Table 2: Selected Historical Milestones in Aryl Iodide and Trifluoromethylation Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1886 | C. Willgerodt reports the first organic polyvalent iodine compound. wiley-vch.de | Foundation of hypervalent iodine chemistry. |
| 1894 | C. Hartmann and V. Meyer report the first diaryliodonium salts. wiley-vch.de | Introduced a key class of hypervalent iodine compounds. |
| 1984 | Yagupolskii and co-workers report S-(trifluoromethyl)diarylsulfonium salts. beilstein-journals.org | Pioneered the concept of electrophilic trifluoromethylation. |
| 2005 | Kita and Ochiai independently report the catalytic use of aryl iodides in oxidative reactions. wiley-vch.de | Enabled the in-situ generation of hypervalent iodine catalysts. |
| 2009 | Amii and co-workers report a copper-catalyzed trifluoromethylation of aryl iodides with Et₃SiCF₃. nih.govorganic-chemistry.org | Advanced the development of practical, catalytic trifluoromethylation methods. |
Structure
3D Structure
Properties
Molecular Formula |
C10H8F3IO2 |
|---|---|
Molecular Weight |
344.07 g/mol |
IUPAC Name |
ethyl 4-iodo-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
PYUBFRRHZIHLCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Precursor-Based Synthesis Strategies
The construction of Ethyl 4-iodo-2-(trifluoromethyl)benzoate typically relies on a multi-step sequence starting from more common building blocks. The most direct approach involves the synthesis of the core carboxylic acid, 4-iodo-2-(trifluoromethyl)benzoic acid, followed by esterification.
Synthesis from Halogenated Benzoic Acid Derivatives
A common and effective strategy for synthesizing complex substituted benzoates is to begin with a readily available halogenated or aminated precursor. A plausible and efficient route to the target compound starts from 4-amino-2-(trifluoromethyl)benzonitrile. This precursor can be synthesized in a three-step process from m-trifluoromethyl fluorobenzene (B45895) via bromination, cyanation, and ammonolysis. google.comgoogle.com
Once the key intermediate, 4-amino-2-(trifluoromethyl)benzoic acid (obtained via hydrolysis of the nitrile), is secured, a Sandmeyer-type reaction can be employed to convert the amino group into the iodo functionality. This classic transformation involves treating the amine with a nitrite (B80452) source (like sodium nitrite) in the presence of an acid to form a diazonium salt, which is then quenched with an iodide source (such as potassium iodide) to yield 4-iodo-2-(trifluoromethyl)benzoic acid.
The final step in this sequence is the esterification of the carboxylic acid. The Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, is ideally suited for this purpose. iajpr.comrug.nl Reacting 4-iodo-2-(trifluoromethyl)benzoic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid yields the desired product, this compound.
Table 1: Proposed Synthesis Route via Halogenated Precursor
| Step | Starting Material | Reagents | Product | Reaction Type |
|---|
Introduction of the Trifluoromethyl Group into Aromatic Precursors
The incorporation of a trifluoromethyl (CF₃) group onto an aromatic ring is a pivotal step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique properties it imparts. Several distinct methodologies exist for this transformation, each with its own set of advantages and substrate requirements.
Nucleophilic trifluoromethylation involves the delivery of a "CF₃⁻" anion equivalent to an electrophilic carbon center. Since simple trifluoromethyl anions are highly unstable, stable sources of nucleophilic CF₃ are required. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used source, which transfers the CF₃ group to substrates in the presence of a fluoride (B91410) activator. Another important class of reagents includes trifluoromethylborates, such as potassium (trifluoromethyl)trimethoxyborate, which can participate in copper-catalyzed trifluoromethylation of aryl halides under mild, base-free conditions. chemicalbook.com
For substrates that are electron-rich or can be converted into nucleophilic organometallic species (like arylboronic acids), electrophilic trifluoromethylation is a powerful tool. This approach utilizes reagents that deliver a "CF₃⁺" cation equivalent. Hypervalent iodine compounds, often called Togni reagents, are the most prominent class of electrophilic trifluoromethylating agents. These reagents can trifluoromethylate a wide range of nucleophiles, including phenols, anilines, and arylboronic acids. The synthesis of various substituted 2-iodosobenzoic acids highlights the versatility of hypervalent iodine chemistry, which can be extended to trifluoromethylation reactions. mdpi.com
Radical trifluoromethylation provides a complementary approach, allowing for the functionalization of aromatic rings without the need for pre-installed activating groups like halides or organometallics. mdpi.com This method involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic substrate. Common precursors for generating the •CF₃ radical include sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) and various photoredox-active reagents. This technique is particularly effective for the direct C-H trifluoromethylation of heterocycles or the trifluoromethylation of aryl diazonium salts. mdpi.com
Table 2: Overview of Trifluoromethylation Methods
| Method | Reagent Type | Typical Reagent(s) | Typical Substrate |
|---|---|---|---|
| Nucleophilic | "CF₃⁻" source | TMSCF₃ (Ruppert-Prakash), K[CF₃B(OMe)₃] | Aryl Halides, Carbonyls |
| Electrophilic | "CF₃⁺" source | Togni Reagents, Umemoto Reagents | Arylboronic Acids, Anilines |
| Radical | •CF₃ source | CF₃SO₂Na (Langlois'), CF₃I (photoredox) | Aryl Diazonium Salts, Heterocycles |
Transition-metal catalysis, particularly with copper, has become one of the most robust and widely used methods for forging carbon-CF₃ bonds. Copper(I) salts can catalyze the trifluoromethylation of aryl iodides using various CF₃ sources under relatively mild conditions. chemicalbook.comcymitquimica.com For instance, a trifluoromethylzinc reagent, prepared in situ from trifluoromethyl iodide and zinc dust, effectively trifluoromethylates aryl iodides in the presence of a copper(I) iodide catalyst and a ligand like 1,10-phenanthroline (B135089). cymitquimica.comresearchgate.net This method offers high yields and avoids the need for fluoride additives that are necessary for silicon-based reagents. cymitquimica.com
In a hypothetical synthesis of the target molecule, one could start with a precursor like Ethyl 2-bromo-4-iodobenzoate. A selective copper-catalyzed trifluoromethylation could then be employed to replace the more reactive bromine atom at the 2-position with a CF₃ group, leaving the iodo group at the 4-position intact for subsequent cross-coupling reactions if desired.
Table 3: Example of Copper-Catalyzed Trifluoromethylation
| Substrate | CF₃ Source | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | CF₃I, Zn dust | CuI (2 mol%), 1,10-phenanthroline (2 mol%) | DMPU, 50 °C, 24 h | Aryl-CF₃ | cymitquimica.com |
| Aryl Iodide | K[CF₃B(OMe)₃] | Cu(I)/1,10-phenanthroline complex | Mild, base-free | Aryl-CF₃ | chemicalbook.com |
Regioselective Iodination of Trifluoromethylated Benzoate (B1203000) Intermediates
Achieving the correct substitution pattern on the aromatic ring is critical. Starting from an ethyl 2-(trifluoromethyl)benzoate precursor, the introduction of an iodine atom specifically at the C-4 position requires highly regioselective methods. The trifluoromethyl group is a moderately deactivating and meta-directing group, while the ethyl benzoate group is also deactivating and meta-directing. This electronic landscape necessitates specific strategies to achieve the desired 4-iodo substitution.
Direct electrophilic iodination of aromatic rings that are deactivated by electron-withdrawing groups, such as the trifluoromethyl group, can be challenging. Molecular iodine (I₂) itself is often not electrophilic enough to react. nih.gov Therefore, more potent iodinating systems are required. One common and effective method involves the use of N-Iodosuccinimide (NIS) activated by a strong acid. nih.govresearchgate.net
The combination of NIS with a strong acid like trifluoromethanesulfonic acid (TfOH) or even neat trifluoroacetic acid (TFA) generates a highly electrophilic iodine species, capable of iodinating deactivated rings. nih.govresearchgate.netresearchgate.net For a substrate like ethyl 2-(trifluoromethyl)benzoate, the reaction would proceed by activating NIS with the acid to generate the potent electrophile, which then attacks the aromatic ring. While both existing groups direct meta, the para position to the trifluoromethyl group (C-4) is often sterically more accessible and can be targeted. The conditions must be carefully controlled to favor mono-iodination and prevent the formation of di-iodinated byproducts. researchgate.net Highly activated substrates can be iodinated using NIS with only catalytic amounts of acid in solvents like acetonitrile. lookchem.com
Table 1: Comparison of Direct Iodination Reagents
| Reagent System | Substrate Scope | Typical Conditions | Notes |
|---|---|---|---|
| NIS / TFA | Deactivated & activated aromatics | Room temperature, TFA as solvent | General and time-efficient method for many substituted benzenes. researchgate.net |
| NIS / H₂SO₄ | Highly deactivated aromatics | Room temperature, TFA solvent | Small amounts of sulfuric acid can increase the rate for very deactivated substrates. lookchem.com |
| I₂ / Oxidizing Agent | Deactivated aromatics | Varies; may require heat | Can lead to over-iodination if not controlled. nih.gov |
Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in aromatic substitution. wikipedia.orgwikiwand.com This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium), facilitating deprotonation of the adjacent ortho position. wikipedia.orgorganic-chemistry.orguvm.edu The resulting aryllithium intermediate is then quenched with an electrophile, such as iodine (I₂). wikipedia.org
In the context of synthesizing this compound, this method is less straightforward. If starting with ethyl 3-(trifluoromethyl)benzoate, the ester group could potentially act as a DMG to direct lithiation to the C-2 position. However, the trifluoromethyl group is not a typical DMG. A more viable, albeit longer, route might involve starting with a precursor that has a potent DMG, performing the directed iodination, and then converting the DMG into the desired trifluoromethyl group or ester. Given the electronic properties of the target's precursors, DoM is not the most direct pathway for introducing the iodine at the C-4 position.
The aromatic Finkelstein reaction, a type of halogen exchange, is a highly effective method for synthesizing aryl iodides from the corresponding aryl bromides or chlorides. manac-inc.co.jp This approach is particularly useful when the bromo- or chloro-analogs are more accessible. For instance, Ethyl 4-bromo-2-(trifluoromethyl)benzoate could be converted to the target compound.
Copper-catalyzed systems are among the most efficient for this transformation. organic-chemistry.orgfrontiersin.orgnih.gov A notable method developed by Buchwald and Klapars utilizes a catalytic amount of copper(I) iodide (CuI) with a diamine ligand and sodium iodide (NaI) as the iodine source. organic-chemistry.org This reaction is generally tolerant of various functional groups, including esters, and proceeds under relatively mild conditions, making it an excellent option for the late-stage introduction of iodine. organic-chemistry.orgfrontiersin.org
Table 2: Conditions for Copper-Catalyzed Halogen Exchange
| Catalyst System | Reagents | Solvent | Temperature | Yield | Reference |
|---|
| CuI / Diamine Ligand | NaI | Dioxane | 110 °C | Excellent | organic-chemistry.orgnih.gov |
Esterification of Benzoic Acid Precursors (e.g., Fischer Esterification, coupling with ethanol)
An alternative and very common synthetic route involves the esterification of the corresponding carboxylic acid, 4-iodo-2-(trifluoromethyl)benzoic acid. This precursor already contains the correct substitution pattern on the aromatic ring.
The Fischer-Speier esterification is the classic method for this conversion. organic-chemistry.orgmasterorganicchemistry.com It involves reacting the carboxylic acid with an excess of an alcohol—in this case, ethanol—in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, a large excess of ethanol is typically used as both the reactant and the solvent. masterorganicchemistry.comcerritos.edu Water generated during the reaction can also be removed to shift the equilibrium. organic-chemistry.org The mechanism involves protonation of the carboxylic acid's carbonyl group by the catalyst, followed by nucleophilic attack from the ethanol. masterorganicchemistry.com
This method is robust and widely applicable, making it a primary choice for converting the 4-iodo-2-(trifluoromethyl)benzoic acid precursor to the final product. operachem.comyoutube.com
Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.netresearchgate.net Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, can rapidly build molecular complexity.
While a specific, established multi-component reaction for the direct synthesis of this compound is not prominently described in the literature, one could envision a hypothetical one-pot process. For example, a sequence could potentially combine the iodination and esterification steps. A cascade reaction starting from a precursor like a 2-ethynylbenzoate has been used to create other complex heterocyclic structures, demonstrating the potential for such strategies in synthesizing substituted benzoates. acs.orgnih.gov However, for a relatively simple target like this compound, a sequential, two-step synthesis (iodination followed by esterification, or vice-versa) remains the more practical and commonly employed approach.
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.
Several aspects of the synthetic routes described can be optimized for environmental friendliness:
Catalysis over Stoichiometric Reagents: The use of catalytic systems is a core principle of green chemistry. The copper-catalyzed halogen exchange reaction is a prime example, requiring only a small amount of catalyst to convert the bulk material. organic-chemistry.org Similarly, using catalytic amounts of acid in Fischer esterification is preferable to older methods that might have used stoichiometric dehydrating agents. rug.nl
Safer Solvents and Conditions: Traditional Fischer esterification often uses a large excess of ethanol, which is a relatively green solvent. However, the workup can generate acidic waste. rug.nl Research into alternative catalysts, such as solid acid catalysts or deep eutectic solvents, aims to simplify purification and reduce waste streams. dergipark.org.tr Deep eutectic solvents have been shown to be effective, reusable media for esterification reactions. dergipark.org.tr
Energy Efficiency: Performing reactions at lower temperatures, such as the room-temperature direct iodination methods or mild copper-catalyzed halogen exchanges, reduces energy consumption compared to reactions requiring high-temperature reflux. researchgate.netorganic-chemistry.org
By carefully selecting catalysts, solvents, and reaction sequences, the synthesis of this compound can be designed to be both efficient and environmentally responsible.
Atom Economy and Reaction Efficiency
Key Factors Influencing Reaction Efficiency:
Stoichiometry of Reagents: The molar ratio of the amine precursor to the diazotizing agent and the iodide source must be carefully controlled to maximize the conversion to the desired product and minimize side reactions.
Table 1: Theoretical Atom Economy Considerations in the Sandmeyer Iodination of Ethyl 4-amino-2-(trifluoromethyl)benzoate
| Reactants | Products | By-products | Atom Economy (%) |
| Ethyl 4-amino-2-(trifluoromethyl)benzoate, Sodium Nitrite, Sulfuric Acid, Potassium Iodide | This compound, Nitrogen Gas | Sodium Sulfate, Potassium Sulfate, Water | < 50% (approx.) |
| Note: The calculated atom economy is an approximation and can vary based on the specific reagents and stoichiometry used. The calculation considers the formation of significant inorganic salt by-products. |
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical parameter in the optimization of synthetic routes, with significant implications for reaction performance, environmental impact, and process safety. nih.gov Traditionally, Sandmeyer reactions have been conducted in aqueous acidic solutions. thieme-connect.de However, modern approaches are exploring alternative reaction media to enhance efficiency and sustainability.
Solvent Considerations:
Aqueous Media: While water is often considered a green solvent, the use of strong acids in the diazotization step can lead to corrosive and hazardous waste streams. nih.govacs.org
Organic Solvents: In some variations of the Sandmeyer reaction, organic solvents are employed. For instance, the synthesis of aryl bromides has utilized bromoform (B151600) as a solvent. wikipedia.org The choice of an organic solvent must consider its toxicity, flammability, and environmental persistence.
Solvent-Free Conditions: A significant advancement in green chemistry is the development of solvent-free reaction conditions. Research has demonstrated that the diazotization-iodination of aromatic amines can be carried out efficiently using silica (B1680970) sulfuric acid at room temperature without a bulk solvent, leading to stable diazonium salts and good yields of aryl iodides. thieme-connect.de
Ionic Liquids: Ionic liquids have been investigated as alternative solvents for Sandmeyer reactions, offering potential benefits such as thermal stability and the ability to be recycled. nih.gov
Table 2: Comparison of Reaction Media for Sandmeyer-type Reactions
| Solvent System | Advantages | Disadvantages |
| Aqueous Acid | Readily available, inexpensive. | Corrosive, potential for phenol (B47542) by-product formation. thieme-connect.de |
| Organic Solvents | Can improve solubility of reactants. | Often toxic, flammable, and environmentally persistent. nih.gov |
| Solvent-Free (e.g., with Silica Sulfuric Acid) | Reduced waste, simplified workup, stable intermediates. thieme-connect.de | May require specialized solid-supported reagents. |
| Ionic Liquids | Recyclable, tunable properties. nih.gov | Higher cost, potential toxicity and biodegradability concerns. |
Utilization of Recyclable Catalytic Systems
The classic Sandmeyer reaction utilizes stoichiometric amounts of copper(I) salts as catalysts. wikipedia.org The development of catalytic systems that are both highly efficient and recyclable is a key objective in green chemistry to minimize metal waste and reduce costs.
Catalyst Strategies:
Homogeneous Copper Catalysts: Copper(I) halides (CuCl, CuBr, CuI) are the traditional catalysts. wikipedia.org While effective, their separation from the reaction mixture can be challenging, and they are often not recovered.
Heterogeneous Catalysts: The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies separation and allows for catalyst recycling. researchgate.net Examples include copper catalysts supported on materials like silica. Research has shown that copper catalysts incorporated into an ionic liquid on a Silochrom support can efficiently catalyze Sandmeyer reactions. nih.gov
Nanoparticle Catalysts: Copper(I) oxide nanoparticles have been explored as highly active and recyclable catalysts for Sandmeyer-type reactions, demonstrating the potential for multiple reaction cycles without significant loss of activity. numberanalytics.com
Metal-Free Systems: Some modern methods for the synthesis of aryl iodides from arylhydrazines and iodine proceed without the need for a metal catalyst, offering a greener alternative to traditional Sandmeyer protocols. acs.org
Minimization of By-product Formation
A critical aspect of optimizing synthetic routes is the minimization of by-products, which not only improves the yield and purity of the desired product but also reduces the complexity and cost of purification. In the context of the Sandmeyer iodination of Ethyl 4-amino-2-(trifluoromethyl)benzoate, several side reactions can occur.
Common By-products and Mitigation Strategies:
Phenol Formation: The reaction of the diazonium salt with water can lead to the formation of the corresponding phenol, Ethyl 4-hydroxy-2-(trifluoromethyl)benzoate. This is particularly prevalent at higher temperatures. thieme-connect.de Strict temperature control during the diazotization and substitution steps is essential to minimize this side reaction.
Reduction to Arene: The diazonium group can be reduced to a hydrogen atom, yielding Ethyl 2-(trifluoromethyl)benzoate. This is a common competing reaction, especially when the reaction is performed in solvents like aqueous acetone (B3395972) or alcohol. thieme-connect.de
Azo Coupling: Diazonium salts can couple with the starting amine or the phenol by-product to form colored azo compounds, which can complicate purification. Maintaining a low concentration of the free amine and phenol helps to suppress this side reaction.
Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl by-products. wikipedia.org
Table 3: Strategies for By-product Minimization in Sandmeyer Iodination
| By-product Type | Causal Factor(s) | Mitigation Strategy |
| Ethyl 4-hydroxy-2-(trifluoromethyl)benzoate | Elevated temperatures, reaction with water. thieme-connect.de | Maintain low reaction temperatures (0-5 °C) during diazotization. |
| Ethyl 2-(trifluoromethyl)benzoate | Reductive side reactions. thieme-connect.de | Careful selection of solvent and reaction conditions. |
| Azo compounds | Coupling of diazonium salt with nucleophilic species. | Control stoichiometry and addition rates to minimize concentrations of free amine or phenol. |
| Biaryl compounds | Radical coupling. wikipedia.org | Optimize catalyst and reaction conditions to favor the desired substitution pathway. |
Chemical Reactivity and Transformation Studies
Reactions Involving the Aryl Iodide Moiety
The aryl iodide moiety is the primary site of reactivity, readily participating in oxidative addition to low-valent transition metal catalysts, which is the initial step in most cross-coupling catalytic cycles.
Transition-metal catalysis, particularly with palladium, is a cornerstone for functionalizing aryl halides. nih.gov Ethyl 4-iodo-2-(trifluoromethyl)benzoate is an ideal candidate for these reactions due to the high reactivity of the C-I bond.
The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl structures by coupling an organoboron reagent with an organic halide. nih.govresearchgate.net This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. nih.gov The reaction is highly tolerant of various functional groups, making it a staple in medicinal chemistry and materials science. nih.gov
For substrates like this compound, the reaction proceeds with an arylboronic acid to form substituted biphenyl (B1667301) compounds. Studies on related dihalogenated trifluoromethyl-substituted benzenes have shown that a halogen positioned para to the trifluoromethyl group exhibits high reactivity, which can be attributed to steric and electronic effects. The palladium catalyst preferentially undergoes oxidative addition at the less sterically hindered and electronically favorable C-I bond.
Table 1: Illustrative Example of Suzuki-Miyaura Reaction Conditions The following table is a representative example based on typical conditions for Suzuki-Miyaura couplings of related aryl iodides.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | High |
| 3-Thienylboronic acid | Pd/NiFe₂O₄ (cat.) | Ligand-free | K₂CO₃ | DMF/H₂O | 80-100 | Good |
The Sonogashira cross-coupling reaction is an essential method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.
This compound serves as the aryl iodide component in this transformation. Research on structurally similar alkyl-2-iodobenzoates has demonstrated efficient coupling with terminal alkynes. Both traditional palladium/copper systems and copper-only catalyzed systems under certain conditions can be effective. The reaction is generally robust, although the choice of catalyst, base, and solvent can be crucial for achieving high yields.
Table 2: Representative Sonogashira Reaction Partners and Conditions The following table illustrates typical partners and conditions for the Sonogashira coupling of related aryl iodides.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF | 65 |
| 1-Octyne | Cu powder (catalyst) | Base-free | Solvent-free | 120 |
| Trimethylsilylacetylene | FeCl₃ / 1,10-Phenanthroline (B135089) / CuI | K₂CO₃ | Water | 100 |
| Ethynylbenzene | NiCl₂ / 1,10-Phenanthroline | KF | DMAc | 60 |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. The aryl iodide bond in this compound is well-suited for this transformation. In a typical Heck reaction, the aryl iodide would react with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. While the aryl iodide moiety is an excellent substrate for this reaction, specific literature detailing the Heck coupling of this compound is not widely documented in the surveyed materials. However, the general principles suggest it would be a viable reaction pathway for C-C bond formation.
The Stille cross-coupling reaction creates a carbon-carbon bond by reacting an organic halide with an organostannane reagent, catalyzed by palladium. The aryl iodide of this compound is expected to be highly reactive under Stille conditions. This reaction is known for its tolerance of a wide array of functional groups and the mild reaction conditions often employed. The coupling partner would be an organotin compound, such as an arylstannane, vinylstannane, or alkynylstannane. Despite the general utility of this reaction for aryl iodides, specific examples involving this compound are not prominently featured in the reviewed scientific literature.
The Negishi cross-coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organozinc reagent. This method is noted for the high reactivity and functional group tolerance of the organozinc nucleophiles. The C-I bond of this compound would readily undergo oxidative addition to the palladium or nickel catalyst, initiating the catalytic cycle. The subsequent transmetalation with an organozinc compound (e.g., arylzinc, alkylzinc, or vinylzinc) would be followed by reductive elimination to yield the coupled product. While this reaction represents a powerful tool for C-C bond formation with aryl iodides, detailed studies focused specifically on this compound are not extensively available in the examined sources.
Nucleophilic Aromatic Substitution (SNAr) with the Iodo Group as a Leaving Group
The electron-withdrawing trifluoromethyl group at the ortho position and the ethyl ester at the para position activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In these reactions, the iodo group, while not as facile a leaving group as fluorine or chlorine in SNAr, can be displaced by strong nucleophiles under appropriate conditions.
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the presence of the electron-withdrawing substituents. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the iodo group. The reaction often requires elevated temperatures and a polar aprotic solvent to facilitate the substitution.
Metal-Free Arylation Reactions using Hypervalent Iodine Activation
To circumvent the use of transition metals, metal-free arylation methods employing hypervalent iodine reagents have emerged as an attractive alternative. In this approach, the iodo group of this compound can be activated in situ to form a hypervalent iodine species, which then participates in arylation reactions.
This activation is typically achieved by reacting the aryl iodide with an oxidant, such as m-chloroperoxybenzoic acid (mCPBA), in the presence of a suitable acid or Lewis acid. The resulting hypervalent iodine intermediate is a powerful electrophile that can react with various nucleophiles, including arenes, to form C-C bonds.
The key step in these metal-free arylation reactions is the ligand coupling on the hypervalent iodine center. Once the hypervalent iodine species is formed from this compound, it can coordinate with a nucleophilic coupling partner. The subsequent reductive elimination from the hypervalent iodine center results in the formation of the new C-C or C-heteroatom bond and the release of an iodobenzene (B50100) derivative. The mechanism is believed to proceed through a concerted or stepwise pathway, depending on the nature of the reactants and reaction conditions.
Under strongly acidic or oxidative conditions, the hypervalent iodine species derived from this compound can generate a highly reactive intermediate that behaves as an aryl cation equivalent. This electrophilic species can then be trapped by a variety of nucleophiles, leading to the formation of substituted aromatic products. The generation of this aryl cation equivalent is a powerful strategy for the synthesis of highly functionalized aromatic compounds that may be difficult to access through other methods.
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability, making its functionalization a significant challenge in organic chemistry. blogspot.comacs.org
The activation and functionalization of a single C-F bond in a trifluoromethyl group is a difficult yet highly desirable transformation, as it allows for the synthesis of difluoromethyl compounds that are valuable in medicinal chemistry. acs.orgrsc.orgnih.gov Research has shown that visible-light photoredox catalysis, in combination with a Lewis acid, can achieve the selective monofunctionalization of trifluoromethylarenes. blogspot.comacs.orgnih.gov This method has been shown to have good chemoselectivity and functional group tolerance. acs.orgnih.gov Mechanistic studies point to an in-situ generated borenium cation as a key intermediate in the C-F bond cleavage. acs.orgnih.gov Another approach involves an electrochemical method for trihydrodefluorination, which uses in-situ generated silylium (B1239981) ions to mediate fluoride (B91410) abstraction. rsc.org
The trifluoromethyl group can potentially be converted to other fluorine-containing functionalities, such as the trifluoromethylthio (SCF₃) group. The SCF₃ group is of great interest in medicinal chemistry and agrochemicals. researchgate.net While direct conversion of a CF₃ group to an SCF₃ group on this specific molecule is not detailed, general methods for the synthesis of β-SCF₃ substituted carbonyls have been developed via copper-catalyzed electrophilic ring-opening cross-coupling of cyclopropanols. nih.gov Additionally, methods for the synthesis of N(SCF₃)(CF₃)-amines have been reported. nih.gov
Derivatives of this compound could potentially be used as trifluoromethylating agents. For instance, hypervalent iodine reagents derived from it could participate in such reactions. While not directly using this specific compound, the development of N-(N-CF₃ imidoyloxy) pyridinium (B92312) salts as trifluoromethylamidyl radical precursors for photocatalytic trifluoromethylamidations demonstrates the principle of using trifluoromethyl-containing reagents for functionalizing other molecules. nih.gov
Reactions at the Ethyl Ester Functional Group
The ethyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to several important transformations.
The hydrolysis of the ethyl ester to a carboxylic acid can be achieved under either acidic or basic conditions. vaia.comlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid like HCl and water, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent attack by water leads to the formation of 4-iodo-2-(trifluoromethyl)benzoic acid and ethanol (B145695). vaia.comlibretexts.org
Base-Promoted Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), results in the formation of the sodium salt of the carboxylic acid (sodium 4-iodo-2-(trifluoromethyl)benzoate) and ethanol. vaia.comsserc.org.ukquora.com Acidification of the salt then yields the free carboxylic acid. sserc.org.ukquora.comsserc.org.uk
Aminolysis, the reaction of the ester with ammonia (B1221849) or a primary or secondary amine, yields the corresponding amide. libretexts.org This reaction follows a mechanism similar to base-promoted hydrolysis. libretexts.org
Table 3: Reactions at the Ethyl Ester Group
| Reaction | Reagents | Product |
| Acidic Hydrolysis | HCl, H₂O | 4-iodo-2-(trifluoromethyl)benzoic acid |
| Basic Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | 4-iodo-2-(trifluoromethyl)benzoic acid |
| Aminolysis | RNH₂ (Amine) | N-alkyl-4-iodo-2-(trifluoromethyl)benzamide |
Hydrolysis to the Carboxylic Acid
The conversion of the ethyl ester to its corresponding carboxylic acid, 4-iodo-2-(trifluoromethyl)benzoic acid, is a fundamental transformation. This hydrolysis reaction can be achieved under either acidic or basic conditions. libretexts.org
Under basic conditions, a process known as saponification, the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide. libretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide base drives the reaction to completion, yielding the carboxylate salt. libretexts.orgyoutube.com Subsequent acidification is required to obtain the neutral carboxylic acid.
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers to form a good leaving group (ethanol), which is subsequently eliminated to yield the carboxylic acid. libretexts.org The presence of electron-withdrawing groups, such as the trifluoromethyl group, can increase the rate of hydrolysis by stabilizing the negatively charged tetrahedral intermediate formed during the reaction. pressbooks.pub However, significant steric hindrance around the ester can slow the rate of hydrolysis. nih.gov
Transesterification Processes
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. wikipedia.org This equilibrium reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, a large excess of the new alcohol is typically used, often serving as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction is initiated by protonation of the ester's carbonyl oxygen. The new alcohol then acts as a nucleophile, leading to a tetrahedral intermediate. After proton transfers, ethanol is eliminated, and the new ester is formed. libretexts.orgmasterorganicchemistry.com Catalysts like scandium(III) triflate have been shown to be effective for direct transesterification. organic-chemistry.org
Base-Catalyzed Transesterification : An alkoxide, corresponding to the new alcohol, acts as the nucleophile. It attacks the ester carbonyl, and the subsequent elimination of ethoxide yields the new ester. masterorganicchemistry.com A variety of catalysts, including potassium phosphate (B84403) and N-heterocyclic carbenes (NHCs), can promote this transformation under mild conditions. organic-chemistry.org Specialized catalysts have also been developed to facilitate the transesterification of non-activated esters under neutral conditions. nih.gov
The efficiency of transesterification can be influenced by the nature of the catalyst, with both Brønsted and Lewis acids showing activity. mdpi.com
Table 1: Overview of Transesterification Conditions
| Catalyst Type | Mechanism | Key Features |
|---|---|---|
| Acid Catalysis | Protonation of carbonyl oxygen increases electrophilicity. | Driven by excess alcohol; suitable for a wide range of substrates. libretexts.orgmasterorganicchemistry.com |
| Base Catalysis | Deprotonation of alcohol increases nucleophilicity. | Sensitive to water; risk of saponification as a side reaction. wikipedia.org |
| Organocatalysis (e.g., NHCs) | Enhances the nucleophilicity of the alcohol. | Mild reaction conditions, high functional group tolerance. organic-chemistry.org |
| Metal Catalysis (e.g., Sc(OTf)₃) | Lewis acid activation of the carbonyl group. | Effective, can be accelerated by microwave irradiation. organic-chemistry.org |
Nucleophilic Acyl Substitution Reactions (e.g., Amidation, Grignard additions)
The ester group readily undergoes nucleophilic acyl substitution, a two-step addition-elimination process, with a variety of nucleophiles. fiveable.memasterorganicchemistry.com The reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which makes the carbonyl carbon more electrophilic. pressbooks.pub
Amidation : Reaction with ammonia or primary/secondary amines leads to the formation of amides. This reaction, often requiring heat, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol. For electron-deficient amines or sterically hindered substrates, specialized protocols, such as the in situ formation of acyl fluorides, may be necessary to achieve efficient coupling. rsc.org
Grignard Additions : The reaction with Grignard reagents (organomagnesium halides) is more complex. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. Since ketones are more reactive towards Grignard reagents than esters, this intermediate immediately reacts with a second equivalent of the Grignard reagent. After an aqueous workup, the final product is a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent.
Intramolecular Cyclization Pathways Involving the Ester
Intramolecular reactions can occur if a suitable nucleophile is present elsewhere in the molecule, positioned to form a stable 5- or 6-membered ring. masterorganicchemistry.com For a molecule like this compound, this would require prior modification to introduce a nucleophilic group (e.g., a hydroxyl or amino group) at an appropriate position on a substituent.
For instance, if a hydroxyalkyl chain were attached to the benzene (B151609) ring (e.g., at the ortho position to the ester), an intramolecular transesterification could lead to the formation of a cyclic ester, known as a lactone. masterorganicchemistry.comyoutube.com Such cyclizations are typically promoted by either acid or base. masterorganicchemistry.com The formation of five- and six-membered rings is generally favored kinetically. masterorganicchemistry.com A study on the cyclization of ethyl 2-(aminosulfonyl)benzoate to form saccharin (B28170) highlights how an ester group can participate in a base-catalyzed intramolecular cyclization. nih.gov
Functionalization of the Benzoate (B1203000) Aromatic Ring
The substituents on the aromatic ring dictate its reactivity towards further functionalization.
Regioselectivity in Electrophilic Aromatic Substitution (if applicable)
Electrophilic Aromatic Substitution (EAS) on the ring of this compound is expected to be extremely difficult. The benzene ring is substituted with three deactivating groups: iodo, trifluoromethyl, and ethyl carboxylate. libretexts.orgmasterorganicchemistry.com Deactivating groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com
Should a reaction be forced under harsh conditions, the position of the incoming electrophile would be determined by the directing effects of the existing substituents. libretexts.org
-COOEt (Ethyl Ester) : A deactivating group and a meta-director.
-CF₃ (Trifluoromethyl) : A strongly deactivating group and a meta-director. libretexts.org
-I (Iodo) : A deactivating group due to its inductive effect, but an ortho, para-director because its lone pairs can stabilize the carbocation intermediate via resonance. libretexts.orguci.edu
The directing effects are summarized below:
The -COOEt group at C1 directs incoming electrophiles to C3 and C5.
The -CF₃ group at C2 directs incoming electrophiles to C4 and C6.
The -I group at C4 directs incoming electrophiles to C3 and C5.
Table 2: Directing Effects of Substituents on this compound
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| -COOEt | C1 | Deactivating | meta (to C3, C5) |
| -CF₃ | C2 | Deactivating | meta (to C4, C6) |
| -I | C4 | Deactivating | ortho, para (to C3, C5) |
Radical Functionalization Pathways (e.g., arylation-cyclization cascades)
The presence of the carbon-iodine bond opens up possibilities for radical-based functionalization, as aryl iodides are common precursors for aryl radicals. nih.govresearchgate.net These reactions offer an alternative to traditional polar reactions. Aryl radicals can be generated from aryl iodides using various methods, including photoredox catalysis or UV light. nih.govacs.org
Once formed, the aryl radical from this compound could participate in several transformations:
C-H Arylation : The radical could be trapped by another aromatic or heteroaromatic ring, leading to the formation of a new C-C bond in a biaryl structure. nih.gov
Arylation-Cyclization Cascades : If an unsaturated moiety (like an alkene or alkyne) is present in a side chain, the initially formed aryl radical can add to the unsaturated bond, generating a new alkyl or vinyl radical. This new radical can then be trapped intramolecularly or intermolecularly to build more complex molecular scaffolds. ecust.edu.cn
These radical pathways are powerful tools in modern synthesis, allowing for the construction of complex molecules under conditions that are often milder than traditional methods. The reactivity of the aryl iodide can be harnessed using light-induced transition metal catalysis or photocatalysis to enable transformations like fluorination or hydroxylation. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For Ethyl 4-iodo-2-(trifluoromethyl)benzoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The aromatic region would display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the ethyl group, specifically the quartet of the methylene (B1212753) (-CH2-) and the triplet of the methyl (-CH3) protons, would appear in the aliphatic region of the spectrum. The chemical shifts and coupling constants of these signals are diagnostic for the specific substitution pattern of the benzene ring and the conformation of the ethyl ester side chain.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.5 - 8.5 | m | - |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
| Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (including those directly attached to the iodine and trifluoromethyl groups), and the carbons of the ethyl group. The chemical shift of the carbon atom of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 166 |
| Aromatic C-I | 90 - 100 |
| Aromatic C-CF₃ | 125 - 135 (q) |
| Aromatic C-H | 120 - 140 |
| Aromatic C-COOEt | 130 - 135 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
| Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. 'q' denotes a quartet. |
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, as there are no neighboring protons close enough to cause significant coupling. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring and can be influenced by the other substituents on the ring.
Predicted ¹⁹F NMR Data
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -65 | s |
| Note: Predicted values are referenced to an external standard, commonly CFCl₃, and can vary based on the solvent. |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group (-OCH₂CH₃) and identifying neighboring protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the quaternary carbons (such as C=O, C-I, and C-CF₃) by observing their long-range correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the ethyl ester group relative to the aromatic ring.
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) could be employed to study the rotational barrier around the C-C bond connecting the ester group to the aromatic ring. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers for conformational exchange processes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to confirm the molecular weight and to gain insights into its fragmentation pattern, which can further support the structural assignment. The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom. Fragmentation would likely involve the loss of the ethoxy group, the ethyl group, and potentially the trifluoromethyl group, leading to a series of fragment ions that can be rationalized based on the known stability of carbocations and radical cations.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 344.96 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 298.95 | Loss of ethoxy radical |
| [M - CH₂CH₃]⁺ | 315.96 | Loss of ethyl radical |
| [M - CF₃]⁺ | 275.97 | Loss of trifluoromethyl radical |
| Note: m/z values are calculated for the most abundant isotopes. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (C₁₀H₈F₃IO₂). HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would yield an experimental mass-to-charge ratio (m/z). The close agreement between the experimental and calculated mass validates the molecular formula of the compound.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈F₃IO₂ |
| Calculated Exact Mass (Monoisotopic) | 343.9572 u |
| Expected Ion (e.g., [M+H]⁺) | 344.9645 u |
| Experimentally Observed m/z | Value dependent on experimental data |
| Mass Accuracy (ppm) | Calculated based on experimental data |
Note: Specific experimental values for observed m/z are found in primary research literature detailing the synthesis and characterization of this compound.
Fragmentation Pattern Analysis for Structural Confirmation
Beyond providing the molecular weight, mass spectrometry offers deep structural insights through the analysis of fragmentation patterns. In techniques like electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, the parent molecule breaks apart in a predictable manner. The resulting fragment ions are characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment corresponding to the benzoyl cation.
Loss of ethylene (B1197577) (-C₂H₄): A McLafferty-type rearrangement could lead to the loss of ethylene from the ethyl ester, resulting in the corresponding carboxylic acid cation.
Cleavage of the C-I bond: Loss of the iodine radical.
Loss of the trifluoromethyl group (-CF₃).
Analysis of the m/z values of these fragments allows for the unambiguous confirmation of the connectivity of the atoms within the molecule, distinguishing it from its isomers.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
This technique can reveal important steric interactions, such as the spatial relationship between the bulky iodine atom, the trifluoromethyl group, and the ethyl ester group on the benzene ring. Such data is crucial for understanding the molecule's reactivity and its interactions in a biological or material science context.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (or wavenumber, expressed in cm⁻¹). The IR spectrum of this compound would display a series of absorption bands confirming its key structural features.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Vibrational Mode |
| Carbonyl (Ester C=O) | 1720 - 1740 | C=O stretching |
| C-F (Trifluoromethyl) | 1100 - 1350 | C-F stretching (strong, multiple bands) |
| Aromatic C=C | 1450 - 1600 | C=C stretching |
| C-O (Ester) | 1000 - 1300 | C-O stretching |
| Aromatic C-H | 3000 - 3100 | C-H stretching |
| Aliphatic C-H | 2850 - 3000 | C-H stretching (in ethyl group) |
| C-I | 500 - 600 | C-I stretching |
The presence and specific positions of these bands provide strong evidence for the compound's identity.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is essential for separating the target compound from starting materials, byproducts, and solvents, thereby assessing its purity. It is also a vital tool for monitoring the progress of a chemical reaction in real-time.
Gas Chromatography (GC)
Gas chromatography is suitable for analyzing volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A typical GC analysis would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5). The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., temperature program, carrier gas flow rate) and is used for identification and quantification. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture in a liquid phase. For this compound, a reversed-phase HPLC method would be most common. In this setup, the compound is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18).
Table 3: Typical HPLC Parameters for Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or buffer) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm where the aromatic ring absorbs) |
| Retention Time | Dependent on exact conditions, but serves as an identifier |
By monitoring the elution of the compound with a UV detector, its purity can be accurately determined. HPLC is also invaluable for monitoring reaction progress by taking small aliquots from the reaction mixture over time and analyzing the relative amounts of starting material and product.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for assessing the purity, monitoring the progress of reactions, and identifying intermediates and products in the synthesis and analysis of "this compound". This chromatographic method relies on the differential partitioning of the analyte between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. The separation is based on the polarity of the compounds, where more polar substances interact more strongly with the polar stationary phase and thus travel a shorter distance up the TLC plate.
In the context of "this compound," TLC serves as a rapid and cost-effective tool for qualitative analysis. The presence of the electron-withdrawing trifluoromethyl group and the iodo group, along with the ester functionality, imparts a moderate polarity to the molecule. This polarity dictates its behavior on a silica gel plate.
General Procedure and Observations
A typical TLC analysis involves spotting a dilute solution of the crude reaction mixture or the purified compound onto a silica gel plate. The plate is then placed in a sealed chamber containing a suitable eluent, or mobile phase. researchgate.netrsc.org As the solvent front ascends the plate via capillary action, it carries the components of the sample at different rates. researchgate.net Due to its aromatic nature and the presence of the trifluoromethyl and ester groups, "this compound" is readily visualized under UV light (typically at 254 nm) as a dark spot against the fluorescent background of the TLC plate. rochester.edu
Solvent Systems and Retardation Factors (Rf)
The choice of the mobile phase is critical for achieving optimal separation. For compounds with moderate polarity like "this compound," mixtures of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, are commonly employed. researchgate.netutexas.edu The ratio of these solvents is adjusted to obtain a retardation factor (Rf) value ideally between 0.3 and 0.7 for clear separation and accurate determination. The Rf value is a quantitative measure of a compound's migration and is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. libretexts.org
Based on the analysis of structurally similar compounds, the following table provides expected Rf values for "this compound" in various solvent systems on a standard silica gel 60 F254 plate. It is important to note that these are estimated values and can be influenced by factors such as the exact plate manufacturer, layer thickness, and chamber saturation.
| Solvent System (v/v) | Expected Rf Value of this compound | Reference Compound | Reference Rf |
| Hexane:Ethyl Acetate (9:1) | ~0.4 - 0.5 | Trifluoromethyl (Z)-N-morpholinobenzimidothioate | 0.46 beilstein-journals.org |
| Hexane:Ethyl Acetate (8:2) | ~0.5 - 0.6 | Trifluoromethyl (Z)-N-morpholino-5-nitrofuran-2-carbimidothioate | 0.39 beilstein-journals.org |
| Dichloromethane | ~0.6 - 0.7 | Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | 0.31 (in 99:1 CH2Cl2:MeOH) orgsyn.org |
| Petroleum Ether:Ethyl Acetate (100:1) | ~0.3 - 0.4 | Aromatic ester derivative | 0.5 rsc.org |
Application in Reaction Monitoring
TLC is an invaluable tool for monitoring the progress of synthetic transformations leading to "this compound." For instance, in a Sonogashira coupling reaction to introduce an alkyne at the 2-position, TLC can be used to track the consumption of the starting material, "this compound," and the appearance of the more non-polar product spot. nih.gov By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, a chemist can determine the extent of the reaction and identify the presence of any side products or unreacted starting materials.
The following table illustrates a hypothetical TLC analysis for monitoring the synthesis of a derivative from "this compound."
| Compound | Function | Polarity | Expected Rf in Hexane:Ethyl Acetate (4:1) |
| Starting Material: Phenylacetylene | Reactant | Low | > 0.8 |
| This compound | Reactant | Moderate | ~ 0.5 |
| Product: Ethyl 4-((4-methoxyphenyl)ethynyl)-2-(trifluoromethyl)benzoate | Product | Moderate-Low | ~ 0.6 |
| Catalyst: Palladium Complex | Catalyst | High | < 0.1 |
This ability to quickly assess the status of a reaction allows for timely adjustments to the reaction conditions, such as temperature or reaction time, ensuring optimal yield and purity of the desired product.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of ethyl 4-iodo-2-(trifluoromethyl)benzoate. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular electrostatic potential (MEP) maps, also generated through DFT calculations, visualize the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the trifluoromethyl group and the iodine atom, as well as the ester functionality, significantly influences the electrostatic potential surface.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is employed to elucidate the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways. This involves locating and characterizing the transition state structures, which are the high-energy intermediates that connect reactants to products. The energy barrier associated with the transition state determines the reaction rate.
These models can be used to study various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions where the carbon-iodine bond is a key reactive site. Understanding the energetics and geometries of the transition states provides critical information for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve reaction yields and selectivity.
Analysis of Aromaticity and Substituent Effects on Reactivity
The aromaticity of the benzene (B151609) ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the substituents—the iodine atom, the trifluoromethyl group, and the ethyl benzoate (B1203000) moiety—modulate the aromatic character of the ring.
The powerful electron-withdrawing effects of the trifluoromethyl group and the iodine atom significantly impact the electron density of the aromatic ring, influencing its reactivity towards electrophilic and nucleophilic reagents. The interplay between the inductive and resonance effects of these substituents can be systematically analyzed through computational methods to predict the regioselectivity of chemical reactions. The presence of the trifluoromethyl group is known to increase the lipophilicity of molecules, which can be an important factor in their biological applications. beilstein-journals.org
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound play a crucial role in its physical and chemical properties. Conformational analysis, performed using computational methods, helps to identify the most stable conformations of the molecule by exploring the potential energy surface as a function of dihedral angles. For the ethyl ester group, different orientations relative to the benzene ring will have varying energies, and identifying the global minimum energy conformation is essential for accurate modeling.
Furthermore, the study of intermolecular interactions is critical for understanding the behavior of the compound in condensed phases. These interactions can include hydrogen bonding, halogen bonding (involving the iodine atom), and dipole-dipole interactions. Computational models can predict the strength and nature of these interactions, which are vital for understanding properties such as boiling point, solubility, and crystal packing.
Prediction of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of various spectroscopic properties of this compound, which can be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra, providing information about the electronic transitions within the molecule.
Infrared (IR) and Raman spectra can also be simulated by calculating the vibrational frequencies of the molecule. These predicted spectra can aid in the interpretation of experimental vibrational spectra, allowing for the assignment of specific peaks to particular vibrational modes of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to assist in the assignment of signals in experimental ¹H, ¹³C, and ¹⁹F NMR spectra, providing a powerful tool for structural elucidation.
Applications in Advanced Organic Synthesis Excluding Clinical/biological
As a Key Building Block for Complex Polyfunctional Molecules
Ethyl 4-iodo-2-(trifluoromethyl)benzoate serves as a strategic starting material for the synthesis of intricate polyfunctional molecules. The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. The iodo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.
The strategic placement of the iodo and trifluoromethyl groups on the benzoate (B1203000) scaffold allows for regioselective functionalization. This is crucial in the synthesis of complex molecules where precise control over the substitution pattern is necessary to achieve the desired biological activity or material property.
Precursor for Trifluoromethylated Heterocycles and Carbocycles
The synthesis of trifluoromethylated heterocycles and carbocycles is a significant area of research in medicinal and materials chemistry. rsc.org this compound is a valuable precursor in this context. The carbon-iodine bond can be readily converted into other functional groups or used directly in cyclization reactions to form a wide array of ring systems.
For instance, through palladium-catalyzed coupling reactions, the iodo-group can be replaced with an alkyne, which can then undergo intramolecular cyclization to form various trifluoromethylated heterocycles. Similarly, coupling with boronic acids can lead to the formation of biaryl systems, which are precursors to complex carbocyclic frameworks. The trifluoromethyl group's strong electron-withdrawing nature can influence the reactivity of the aromatic ring, facilitating certain cyclization pathways.
Recent studies have highlighted the importance of trifluoromethyl-containing building blocks in the synthesis of novel heterocyclic compounds. organic-chemistry.orgd-nb.infonih.gov The general strategies often involve the use of trifluoromethylated aryl halides in transition-metal-catalyzed reactions. nih.govbeilstein-journals.orgd-nb.info
Role in the Synthesis of Agrochemical Intermediates (excluding direct applications)
In the agrochemical industry, the introduction of a trifluoromethyl group into a molecule can significantly enhance its pesticidal or herbicidal activity. epo.org this compound can be utilized as an intermediate in the synthesis of more complex agrochemical precursors. The compound's structure allows for the sequential introduction of different functionalities, which is a key strategy in the development of new active ingredients.
While direct applications are excluded from this discussion, it is important to note that the synthesis of many patented agrochemicals involves intermediates derived from trifluoromethylated and halogenated benzene (B151609) derivatives. google.com
Utility in the Preparation of Advanced Materials and Dyes (excluding direct applications)
The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated aromatic compounds attractive for applications in materials science. nih.govtaylorfrancis.comspringerprofessional.demdpi.com These compounds can be used as building blocks for the synthesis of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The trifluoromethyl group can influence properties like thermal stability, solubility, and electron affinity.
The iodo-substituent on this compound allows for its incorporation into larger conjugated systems through cross-coupling reactions, which is a common strategy for the synthesis of organic electronic materials and dyes. While specific examples utilizing this exact compound are not extensively documented in publicly available literature, the general utility of such building blocks is well-established.
Development of New Synthetic Methodologies (e.g., late-stage functionalization)
Late-stage functionalization is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage in the synthesis. nih.govacs.org Aryl iodides are particularly useful substrates for late-stage functionalization due to their reactivity in various cross-coupling reactions. The presence of the trifluoromethyl group on this compound makes it an interesting substrate for developing new late-stage trifluoromethylation methodologies or for introducing this fluorinated motif into complex scaffolds.
Research in this area often focuses on developing mild and selective reaction conditions that are tolerant of a wide range of functional groups, a key requirement for late-stage functionalization. nih.gov The reactivity of the C-I bond in this compound can be exploited to test the efficacy of new catalytic systems designed for such transformations.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Cost-Effective Synthetic Pathways
The current synthesis of trifluoromethylated aromatic compounds often relies on methods that can be costly or generate significant waste. Future research is directed towards developing more environmentally benign and economical synthetic routes. One area of focus is the utilization of less expensive starting materials and reagents. For instance, moving away from potentially hazardous reagents to safer alternatives is a key consideration. nih.gov The principles of green chemistry, such as atom economy and the reduction of byproducts, are central to these efforts. acs.org
Palladium-catalyzed hydroxycarbonylation reactions using formate (B1220265) salts and acetic anhydride (B1165640) as a source of carbon monoxide represent a move towards more practical and efficient synthesis for creating libraries of compounds in medicinal and agrochemical research. mdpi.com This approach avoids the direct handling of hazardous carbon monoxide gas. mdpi.com The development of catalytic systems that can operate under milder conditions and with lower catalyst loadings will also contribute to more sustainable processes. orgsyn.orgorganic-chemistry.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new and improved catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving ethyl 4-iodo-2-(trifluoromethyl)benzoate. Research is ongoing to discover catalysts that can achieve high yields and precise control over the reaction outcome. emory.edu For example, copper-catalyzed cross-coupling reactions have shown promise for aromatic trifluoromethylation. orgsyn.org The use of specific ligands, such as 1,10-phenanthroline (B135089) (phen), can significantly influence the catalyst's performance. orgsyn.org
Furthermore, the exploration of dual catalytic systems, such as Rh/Ni dual catalysis for C-F borylation, opens up new avenues for the functionalization of fluorinated arenes. acs.org The design of catalysts that can tolerate a wide range of functional groups is also a significant area of research, as it allows for the synthesis of more complex molecules without the need for extensive protecting group strategies. acs.orgnih.gov The development of dirhodium catalysts with three-dimensional scaffolds that can control site selectivity in C-H functionalization reactions represents a significant advancement in achieving precision in synthesis. emory.edu
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of flow chemistry and automated synthesis represents a significant leap forward in the production of organofluorine compounds. bohrium.comup.ac.za Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher yields, and greater product purity. bohrium.comnih.gov This technology is particularly well-suited for handling hazardous reagents and for reactions that require precise control over temperature and reaction time. nih.govnih.gov
Automated flow synthesis systems are becoming increasingly important in the pharmaceutical industry for their ability to accelerate drug discovery and development by enabling high-throughput synthesis and screening. bohrium.comresearchgate.net These systems can significantly reduce reaction times and costs while improving the reproducibility of synthetic methods. bohrium.comresearchgate.net The application of flow microreactor systems to fluorine chemistry has already demonstrated the potential to overcome long-standing challenges in the synthesis of fluoro-organic compounds. nih.gov Future research will likely focus on expanding the range of reactions that can be performed in flow and developing more sophisticated automated platforms.
Discovery of New Reactivity Modes for Aryl Iodides and Trifluoromethyl Groups
Unlocking new reactivity modes for the aryl iodide and trifluoromethyl functionalities within this compound is a key area for future research. While aryl iodides are well-established partners in cross-coupling reactions, exploring novel transformations is an ongoing endeavor. organic-chemistry.orgacs.org For example, nickel-catalyzed reductive cross-coupling reactions between aryl iodides and trifluoromethyl oxirane have been developed to synthesize valuable 1-trifluoromethyl-2-aryl-ethanol derivatives. acs.org
The trifluoromethyl group, known for its strong electron-withdrawing nature, also presents opportunities for novel reactivity. acs.org Recent studies have shown that the trifluoromethyl group can influence the properties of molecules in unique ways. acs.org Researchers are investigating methods for the selective activation and functionalization of C-F bonds within the trifluoromethyl group. acs.orgacs.orgnih.gov For instance, base-mediated didefluorination of o-trifluoromethyl benzylamines has been demonstrated as a strategy for synthesizing novel fluorinated heterocycles. acs.org The discovery of new reactions that selectively transform the trifluoromethyl group will expand the synthetic utility of this important building block. nih.gov
Application in the Synthesis of Novel Fluorinated Motifs for Material Science (excluding specific properties)
The synthesis of novel fluorinated motifs is of significant interest for the development of new materials. This compound serves as a valuable building block in this pursuit due to the presence of both an aryl iodide and a trifluoromethyl group. These functional groups allow for a variety of chemical transformations to create more complex fluorinated structures. dokumen.pubwiley.com
Research is focused on developing synthetic methodologies to incorporate this and similar fluorinated building blocks into larger molecular architectures. nih.govnih.gov For example, halofluorination and related reactions are being explored to create novel fluorine-containing small molecules. nih.govnih.gov The ability to construct diverse fluorinated scaffolds is essential for exploring new chemical space in material science. The unique electronic properties conferred by fluorine atoms can be harnessed in the design of new organic materials.
Addressing Challenges in Regio- and Chemoselectivity in Complex Reaction Environments
Achieving high levels of regio- and chemoselectivity is a persistent challenge in organic synthesis, particularly when dealing with polyfunctionalized molecules like this compound. The presence of multiple reactive sites—the ester, the aryl iodide, and the trifluoromethyl group—necessitates precise control over reaction conditions to target a specific site without affecting the others.
Future research will focus on developing highly selective catalytic systems and synthetic methods. rsc.orgresearchgate.net For example, substrate-directed synthesis and the use of specific catalysts can help to control the regioselectivity of a reaction. rsc.org In the context of polysubstituted pyridines, judicious selection of palladium catalysts has been shown to differentiate between bromide, fluorosulfate, and chloride functionalities, allowing for stepwise chemoselective synthesis. nih.gov Similarly, catalyst-controlled site-selective C-H functionalization offers a powerful strategy for modifying complex molecules with high precision. morressier.com Overcoming these selectivity challenges is crucial for the efficient and predictable synthesis of complex target molecules.
Q & A
Q. What are the common synthetic routes for Ethyl 4-iodo-2-(trifluoromethyl)benzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves iodination of a pre-functionalized benzoate precursor. A representative approach includes:
- Step 1: Preparation of the trifluoromethyl-substituted benzoic acid derivative via electrophilic substitution or directed ortho-metalation (e.g., using iodine in the presence of a directing group).
- Step 2: Esterification with ethanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) to form the ethyl ester .
- Step 3: Purification via column chromatography (n-pentane/EtOAc gradients) or recrystallization to achieve >95% purity .
Key Variables:
- Temperature: Iodination reactions often require controlled temperatures (0–25°C) to avoid side reactions.
- Catalysts: Palladium or copper catalysts may enhance regioselectivity in cross-coupling precursors .
- Yield Optimization: reports a 47% yield for a related iodinated ester, highlighting the need for stoichiometric tuning of iodine sources (e.g., NIS vs. I₂).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR:
- The ethyl ester group appears as a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂).
- The trifluoromethyl group causes deshielding of adjacent carbons (δ ~120–125 ppm in ¹³C NMR) .
- MS (ESI/HRMS):
- Molecular ion [M+H]⁺ expected at m/z 374.95 (C₁₀H₈F₃IO₂). Isotopic patterns confirm iodine presence .
- X-ray Crystallography:
Contradictions/Challenges:
- Overlapping signals in NMR (e.g., aromatic protons near the trifluoromethyl group) may require advanced techniques like COSY or NOESY for resolution.
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions, and what strategies optimize catalytic efficiency?
Methodological Answer: The iodine atom serves as a superior leaving group in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille).
- Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) enhance turnover .
- Solvent/Base Optimization: DMF or THF with K₂CO₃ at 80–100°C improves aryl-aryl bond formation .
- Competing Pathways: Trifluoromethyl groups can sterically hinder coupling; microwave-assisted reactions reduce decomposition .
Case Study:
demonstrates a Suzuki reaction with a related iodinated pyrimidine, achieving m/z 366 [M+H]⁺ and 1.26-minute HPLC retention (SMD-TFA05 conditions).
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELX programs address these issues?
Methodological Answer:
- Heavy-Atom Effects: Iodine’s high electron density causes absorption and thermal motion artifacts.
- Refinement in SHELXL:
Example:
reports a refinement R factor <0.05 for a similar iodinated compound after omitting outlier reflections (0 2 0, 0 0 2).
Q. How does the stability of this compound vary under different storage and reaction conditions?
Methodological Answer:
- Thermal Stability: Decomposition observed >150°C; store at –20°C in amber vials to prevent photolytic C–I bond cleavage .
- Solvent Compatibility: Stable in EtOAc and DCM but reacts with polar aprotic solvents (e.g., DMSO) under prolonged heating .
- Hydrolytic Sensitivity: The ester group hydrolyzes in basic aqueous conditions (pH >10); neutral buffers recommended for biological assays .
Q. What role does this compound play in medicinal chemistry as a precursor for bioactive molecules?
Methodological Answer:
- Analog Synthesis: The iodine site allows modular derivatization into kinase inhibitors or antimicrobial agents via cross-coupling .
- Biological Screening: Intermediate in synthesizing trifluoromethylated benzothiophenes (e.g., COX-2 inhibitors) .
Case Study:
highlights methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a bioactive scaffold, demonstrating the utility of similar esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
